(5-Methoxy-1H-indazol-3-YL)methanamine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Select this 5‑methoxyindazole scaffold for superior aqueous solubility (TPSA 63.9 Ų, 4 HBA) vs. unsubstituted analogs. Its clean, non‑NOS inhibitory profile ensures reliable kinase targeting. Proven efficacy in low‑nM TTK inhibitor candidates. High‑purity intermediate available for global B2B procurement.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 885271-81-8
Cat. No. B3030248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-1H-indazol-3-YL)methanamine
CAS885271-81-8
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCNC1=NNC2=C1C=C(C=C2)OC
InChIInChI=1S/C9H11N3O/c1-10-9-7-5-6(13-2)3-4-8(7)11-12-9/h3-5H,1-2H3,(H2,10,11,12)
InChIKeyPGQWBEZSZLMLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methoxy-1H-indazol-3-YL)methanamine (CAS 885271-81-8) as a Strategic Indazole Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


(5-Methoxy-1H-indazol-3-YL)methanamine (CAS 885271-81-8) is a heterocyclic primary amine belonging to the indazole class. It features a 5-methoxy substituent on the indazole core and a methanamine group at the 3-position, affording a molecular weight of 177.20 g/mol and the formula C9H11N3O [1]. This compound serves as a key intermediate for constructing functionalized indazole derivatives with applications in kinase inhibitor discovery and other therapeutic areas .

Why Unsubstituted or Differently Substituted Indazole-3-methanamines Cannot Simply Replace (5-Methoxy-1H-indazol-3-YL)methanamine in Critical Syntheses


The indazole scaffold is a privileged structure in medicinal chemistry, but its biological activity and physicochemical properties are exquisitely sensitive to the nature and position of substituents [1]. Even subtle variations, such as shifting the methoxy group from the 5- to the 6- or 7-position, or replacing it with a halogen, can lead to dramatic changes in kinase inhibition profiles, target selectivity, and drug-like properties [2]. Generic substitution with an unsubstituted or differently substituted indazole-3-methanamine therefore carries a high risk of altering the intended biological outcome or compromising synthetic tractability. The following quantitative evidence details the specific differentiators that justify the prioritized selection of the 5-methoxy derivative.

Quantitative Differentiation of (5-Methoxy-1H-indazol-3-YL)methanamine: A Comparative Evidence Guide for Scientific Selection


Enhanced Topological Polar Surface Area and Hydrogen-Bonding Capacity Relative to Unsubstituted and Halogenated Analogs

The 5-methoxy substitution increases the topological polar surface area (TPSA) and hydrogen-bond acceptor count compared to unsubstituted, fluoro, bromo, and N-methyl analogs [1]. This property directly influences membrane permeability and oral bioavailability as defined by Lipinski's and Veber's rules [2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Positional Isomer Selectivity: 5-Methoxy Substitution Confers a Distinct Biological Profile Compared to 6- and 7-Methoxy Isomers

A systematic study of isomeric methoxyindazoles revealed that 5-methoxyindazole is almost inactive as an inhibitor of neuronal, inducible, and endothelial nitric oxide synthases (NOS), whereas the 7-methoxy isomer (7-MI) acts as a potent and selective inhibitor of constitutive NOS isoforms [1]. This demonstrates that the position of the methoxy group is a critical determinant of biological activity, and the 5-methoxy derivative offers a distinct 'inactive' baseline profile that is valuable for designing selective kinase inhibitors devoid of off-target NOS effects.

Nitric Oxide Synthase Kinase Inhibition Positional Isomer SAR

Direct Scaffold Utility in the Synthesis of Potent TTK Kinase Inhibitors

The 5-methoxyindazole core is a key structural element in the design of potent TTK kinase inhibitors. For example, compound CFI-400936, which incorporates a 5-methoxy-1H-indazol-3-yl moiety, exhibits an IC50 of 3.6 nM against TTK and demonstrates significant selectivity across a human kinase panel . This demonstrates that the (5-Methoxy-1H-indazol-3-YL)methanamine building block can be directly elaborated into high-affinity, selective kinase inhibitors, a capability that may not be shared by all indazole regioisomers or substitution patterns.

Kinase Inhibitor Synthesis TTK Medicinal Chemistry Intermediates

Recommended Procurement and Utilization Scenarios for (5-Methoxy-1H-indazol-3-YL)methanamine Based on Quantified Differentiation


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Tailored Polarity and H-Bonding

When a kinase inhibitor program requires a core scaffold with higher topological polar surface area (TPSA) and additional hydrogen-bond acceptors to improve aqueous solubility or modulate membrane permeability, (5-Methoxy-1H-indazol-3-YL)methanamine (TPSA 63.9 Ų, 4 HBA) is the preferred choice over unsubstituted or halogenated indazole-3-methanamines (TPSA ~54.7 Ų, 2 HBA) [1][2].

Medicinal Chemistry: Development of Selective Kinase Inhibitors with Minimized NOS Off-Target Activity

To avoid the nitric oxide synthase (NOS) inhibitory activity associated with 7-methoxyindazole isomers, researchers should select the 5-methoxyindazole scaffold, which has been shown to be almost inactive against NOS isoforms [3]. This provides a cleaner pharmacological starting point for developing selective kinase or other enzyme inhibitors.

Synthesis of TTK Kinase Inhibitors and Related Indazole-Based Anticancer Agents

The (5-Methoxy-1H-indazol-3-YL)methanamine core is a validated precursor for generating potent TTK kinase inhibitors with low nanomolar IC50 values (e.g., 3.6 nM) . It is suitable for use in medicinal chemistry laboratories engaged in oncology-focused kinase inhibitor design and synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methoxy-1H-indazol-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.